1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea
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Overview
Description
1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea is an innovative chemical compound used extensively in scientific research. Its diverse applications range from drug development to nanomaterial synthesis, making it a versatile tool in advancing various scientific disciplines.
Preparation Methods
The synthesis of 1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea typically involves the reaction of benzhydryl chloride with 2-(furan-3-yl)ethylamine, followed by the addition of urea. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is usually stirred at room temperature for several hours to ensure complete reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydryl group, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzhydryl-3-(2-(furan-3-yl)ethyl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-3-(2-(thiophen-3-yl)ethyl)urea: Similar structure but with a thiophene ring instead of a furan ring.
1-Benzhydryl-3-(2-(pyridin-3-yl)ethyl)urea:
The uniqueness of this compound lies in its specific combination of the benzhydryl and furan-3-yl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(furan-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(21-13-11-16-12-14-24-15-16)22-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,12,14-15,19H,11,13H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNVGQDJULSODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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